molecular formula C14H8F3N3O B2462667 2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone CAS No. 1463866-61-6

2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone

Cat. No. B2462667
CAS RN: 1463866-61-6
M. Wt: 291.233
InChI Key: VYFRRECPWLNRGA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone, also known as TFE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFE is a potent inhibitor of histone deacetylase (HDAC), which is an enzyme that regulates gene expression. TFE has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Scientific Research Applications

Applications in Fluorescent Materials

The compound 2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone has been utilized in the synthesis of fluorescent materials. Specifically, it was involved in the synthesis of 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(2-naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. This compound exhibits fluorescence in the long wave region (651–662 nm) with a high quantum yield, making it a candidate for applications in fluorescence-based devices and sensors (Sagitova et al., 2023).

Applications in Green Synthesis

There's also evidence of its use in green chemistry, where this compound derivatives were synthesized through an eco-friendly and cost-effective method. These derivatives, synthesized using Friedlander condensation, demonstrated significant antimicrobial activity against various bacterial and fungal species, highlighting the compound's potential in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).

Applications in Organic Synthesis

Moreover, the compound has been instrumental in organic synthesis processes. For example, it has been used to synthesize trifluoromethyl-substituted naphthalenes, showcasing the compound's versatility in chemical synthesis and the potential to create a wide range of fluorinated organic compounds, which are valuable in various industrial applications (Mellor, El-Sagheer, & Salem, 2000).

properties

IUPAC Name

2,2,2-trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)13(21)12-8-20(19-18-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFRRECPWLNRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=C(N=N3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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